Ipratropium bromide, commercially known as Atrovent, is an anticholinergic agent used primarily for its bronchodilating properties. It belongs to the class of muscarinic receptor antagonists, specifically targeting the M3 receptors in the lungs. It is derived from atropine, a naturally occurring alkaloid found in plants like belladonna. Ipratropium bromide is a quaternary ammonium compound, meaning it carries a permanent positive charge. This charge prevents it from readily crossing biological membranes, contributing to its localized action in the airways when inhaled. [, , ]
Ipratropium bromide acts as a competitive antagonist at muscarinic receptors, specifically the M3 subtype found in airway smooth muscle. By blocking the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, ipratropium bromide prevents bronchoconstriction and promotes bronchodilation. This mechanism makes it effective in treating conditions characterized by airway narrowing, such as chronic obstructive pulmonary disease (COPD) and asthma. The localized action of ipratropium bromide, due to its quaternary ammonium structure, limits systemic absorption and minimizes the potential for side effects associated with broader muscarinic receptor blockade. [, , , , , ]
Ipratropium bromide inhalation solution is susceptible to migration of semi-volatile compounds, particularly when packaged in low-density polyethylene (LDPE) vials. Vanillin, a commonly used semi-volatile compound, has been found to migrate into the solution during storage. To mitigate this, manufacturers often utilize protective secondary packaging, such as aluminum foil overwraps, which significantly reduces the permeability of the packaging and limits the migration of such compounds. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: